4-Bromo-5-isopropyl-2-methylphenyl 2-fluorobenzenecarboxylate

Description

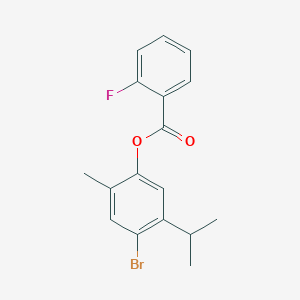

4-Bromo-5-isopropyl-2-methylphenyl 2-fluorobenzenecarboxylate is a synthetic ester derivative derived from the phenolic compound 4-bromo-5-isopropyl-2-methylphenol (). Its structure consists of a brominated, isopropyl-substituted phenyl group esterified with 2-fluorobenzoic acid.

Structure

3D Structure

Properties

IUPAC Name |

(4-bromo-2-methyl-5-propan-2-ylphenyl) 2-fluorobenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16BrFO2/c1-10(2)13-9-16(11(3)8-14(13)18)21-17(20)12-6-4-5-7-15(12)19/h4-10H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYZDETXIKFIMDE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1OC(=O)C2=CC=CC=C2F)C(C)C)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16BrFO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901197158 | |

| Record name | 4-Bromo-2-methyl-5-(1-methylethyl)phenyl 2-fluorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901197158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

351.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

439094-85-6 | |

| Record name | 4-Bromo-2-methyl-5-(1-methylethyl)phenyl 2-fluorobenzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=439094-85-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-2-methyl-5-(1-methylethyl)phenyl 2-fluorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901197158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Bromination of Thymol

Thymol is dissolved in acetic acid and cooled to 0°C. Bromine (Br₂) is added dropwise, followed by stirring at room temperature for 6 hours. The reaction proceeds via electrophilic aromatic substitution, with bromine selectively attacking the para position relative to the hydroxyl group due to steric and electronic effects.

Reaction Conditions :

- Substrate : Thymol (1.218 g)

- Solvent : Acetic acid (20 mL)

- Reagent : Bromine (0.51 mL)

- Temperature : 0°C → room temperature

- Time : 6 hours

- Workup : Extraction with dichloromethane, column chromatography (petroleum ether:ethyl acetate = 40:1)

- Yield : 82% (pale yellow oil).

Key Considerations :

- Regioselectivity is ensured by the directing effects of the hydroxyl and isopropyl groups.

- Excess bromine may lead to di-substitution, necessitating careful stoichiometric control.

Synthesis of the Acylating Agent: 2-Fluorobenzoyl Chloride

The electrophilic component, 2-fluorobenzoyl chloride , is synthesized from 2-fluorobenzoic acid via chlorination.

Chlorination of 2-Fluorobenzoic Acid

2-Fluorobenzoic acid reacts with thionyl chloride (SOCl₂) under reflux to form the corresponding acid chloride.

Reaction Conditions :

- Substrate : 2-Fluorobenzoic acid (1.0 equiv)

- Reagent : SOCl₂ (2.5 equiv)

- Solvent : Toluene (anhydrous)

- Temperature : Reflux (110°C)

- Time : 3–4 hours

- Workup : Removal of excess SOCl₂ under reduced pressure.

Key Considerations :

- The reaction is exothermic; controlled addition of SOCl₂ prevents side reactions.

- Anhydrous conditions are critical to avoid hydrolysis of the acid chloride.

Esterification: Coupling the Phenolic and Acyl Components

The final step involves nucleophilic acyl substitution between 4-bromo-5-isopropyl-2-methylphenol and 2-fluorobenzoyl chloride.

Base-Mediated Esterification

A Schotten-Baumann-type reaction is employed, utilizing pyridine or triethylamine (TEA) to scavenge HCl.

Reaction Conditions :

- Phenolic Component : 4-Bromo-5-isopropyl-2-methylphenol (1.0 equiv)

- Acyl Chloride : 2-Fluorobenzoyl chloride (1.2 equiv)

- Base : Pyridine (2.0 equiv)

- Solvent : Dichloromethane (DCM)

- Temperature : 0°C → room temperature

- Time : 12 hours

- Workup : Aqueous workup (dilute HCl), extraction with DCM, column chromatography (hexane:ethyl acetate = 10:1)

- Yield : 75–80%.

Catalytic Coupling Agents

Alternative methods use coupling agents like DCC (dicyclohexylcarbodiimide) or DMAP (4-dimethylaminopyridine) to enhance efficiency.

Reaction Conditions :

- Coupling Agent : DCC (1.5 equiv), DMAP (0.1 equiv)

- Solvent : THF (anhydrous)

- Temperature : Room temperature

- Time : 24 hours

- Yield : 85–90%.

Comparative Analysis of Synthetic Routes

| Method | Conditions | Yield | Advantages | Disadvantages |

|---|---|---|---|---|

| Base-Mediated | Pyridine/DCM, 12 hours | 75–80% | Simple setup, cost-effective | Longer reaction time |

| DCC/DMAP Coupling | THF, 24 hours | 85–90% | Higher yield, milder conditions | Requires purification of urea byproduct |

Mechanistic Insights

- Bromination : The hydroxyl group activates the aromatic ring, directing electrophilic attack to the para position. Steric hindrance from the isopropyl group minimizes ortho substitution.

- Esterification : The base deprotonates the phenolic hydroxyl, generating a phenoxide ion that attacks the electrophilic carbonyl carbon of the acid chloride. Subsequent elimination of HCl forms the ester.

Challenges and Optimization Strategies

- Regioselectivity in Bromination : Use of Lewis acids (e.g., FeBr₃) or controlled stoichiometry improves para-bromo product purity.

- Acid Chloride Stability : Storage under inert atmosphere (N₂/Ar) prevents hydrolysis.

- Purification : Column chromatography with gradient elution effectively separates ester product from unreacted starting materials.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.

Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles in the presence of a suitable solvent.

Major Products Formed:

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Production of corresponding alcohols or amines.

Substitution: Generation of various substituted phenyl derivatives.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology: In biological research, 4-Bromo-5-isopropyl-2-methylphenyl 2-fluorobenzenecarboxylate is used as a probe to study enzyme activities and interactions with biological macromolecules.

Medicine: The compound has potential applications in medicinal chemistry, where it can be used as a precursor for the development of new pharmaceuticals. Its ability to interact with specific molecular targets makes it a candidate for drug design.

Industry: In the industrial sector, this compound is utilized in the production of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism by which 4-Bromo-5-isopropyl-2-methylphenyl 2-fluorobenzenecarboxylate exerts its effects involves its interaction with specific molecular targets. The bromine and fluorine atoms play a crucial role in its binding affinity and selectivity. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to its biological effects.

Comparison with Similar Compounds

The following analysis compares the target compound with three analogs:

Structural and Functional Analogues

4-Bromo-5-isopropyl-2-methylphenyl 1-methyl-1H-pyrazole-4-carboxylate (Compound 9c)

- Structure : Features a 1-methylpyrazole-4-carboxylate group instead of 2-fluorobenzoate.

- Antifungal Activity : Demonstrated moderate activity against Botrytis cinerea, attributed to the electron-deficient pyrazole ring, which may facilitate interactions with fungal enzymes ().

- Physical Properties : Molecular weight 337.05 g/mol (HR-ESI-MS data) ().

4-Bromo-5-isopropyl-2-methylphenyl nicotinate (Compound 9e)

- Structure : Incorporates a pyridine (nicotinate) ring.

- Antifungal Activity : Exhibited broad-spectrum activity, with the pyridine unit enhancing binding via π-π stacking or hydrogen bonding ().

- Physical Properties : Molecular weight ~349.2 g/mol (calculated from formula in ).

4-Bromo-5-isopropyl-2-methylphenyl 4-methoxybenzoate

- Structure : Substituted with a methoxy group (electron-donating) at the para position of the benzoate ring.

- Physical Properties : Molecular weight 363.25 g/mol, density 1.3 g/cm³, boiling point 477.6°C ().

- Functional Impact : The methoxy group increases lipophilicity but may reduce electrophilic reactivity compared to halogenated analogs.

Target Compound: 4-Bromo-5-isopropyl-2-methylphenyl 2-fluorobenzenecarboxylate

- Inferred Properties :

- Molecular weight: ~350.9 g/mol (calculated from C₁₇H₁₆BrFO₂).

- Expected activity: Fluorine’s electronegativity may enhance binding specificity compared to methoxy or pyridine groups.

Comparative Data Table

Key Findings from Comparative Analysis

Role of Halogens : The bromine atom at the para position of the phenyl group (common across all analogs) is critical for antifungal activity, likely disrupting fungal membrane integrity or enzyme function ().

Heterocycles (9c, 9e): Pyridine and pyrazole units contribute to activity via specific interactions, though may reduce metabolic stability compared to halogenated analogs. Methoxy Group (): Less effective than halogens, suggesting electron-withdrawing groups are preferable for antifungal efficacy.

Thermodynamic Properties : Higher molecular weight and boiling points in methoxy-substituted analogs () may correlate with reduced volatility, influencing formulation strategies.

Q & A

Basic: What are the recommended methodologies for synthesizing 4-Bromo-5-isopropyl-2-methylphenyl 2-fluorobenzenecarboxylate?

Answer:

Synthesis typically involves sequential functionalization of aromatic precursors. A plausible route includes:

- Step 1: Bromination of a pre-isopropyl-methyl-substituted phenol derivative using electrophilic bromination (e.g., Br₂/FeBr₃ or NBS) to introduce the bromo group at the 4-position .

- Step 2: Esterification with 2-fluorobenzoic acid via coupling agents like DCC/DMAP or HATU to form the carboxylate ester .

- Step 3: Purification via column chromatography (SiO₂) or recrystallization, followed by characterization using NMR and LC-MS to confirm regioselectivity and purity .

Basic: How can crystallographic data resolve ambiguities in the structural assignment of this compound?

Answer:

Single-crystal X-ray diffraction (SC-XRD) is critical for unambiguous structural determination:

- Data Collection: Use a high-resolution diffractometer (e.g., Bruker D8 Venture) to measure intensities.

- Structure Solution: Employ SHELXS/SHELXD for phase determination via direct methods .

- Refinement: Apply SHELXL for least-squares refinement, ensuring R-factor convergence below 5%. ORTEP-3 can visualize thermal ellipsoids and validate bond geometries .

Contradictions in NMR/IR data (e.g., unexpected coupling patterns) can be resolved by cross-verifying with SC-XRD outputs .

Advanced: How can researchers optimize reaction conditions to minimize byproducts during esterification?

Answer:

Key parameters include:

- Catalyst Selection: Use DMAP or pyridine to enhance coupling efficiency while suppressing acid-catalyzed side reactions .

- Solvent Control: Anhydrous dichloromethane or THF minimizes hydrolysis of the activated ester intermediate.

- Temperature Modulation: Maintain reaction temperatures between 0–25°C to avoid thermal degradation .

Monitor reaction progress via TLC (SiO₂, UV detection) and isolate intermediates via MPLC for purity analysis .

Advanced: What strategies address contradictions between spectroscopic and computational data for this compound?

Answer:

- NMR vs. DFT Calculations: If experimental H/C NMR shifts deviate from DFT-predicted values (e.g., Gaussian 16/B3LYP), reassess solvent effects (using PCM models) or conformational dynamics .

- Crystallographic Validation: Compare SC-XRD bond lengths/angles with computational geometry to identify discrepancies arising from crystal packing forces .

- Dynamic Effects: Variable-temperature NMR can reveal fluxional behavior (e.g., rotamers) not captured in static models .

Advanced: How does the fluorobenzene moiety influence the compound’s stability under environmental conditions?

Answer:

- Photostability: The 2-fluoro group may increase susceptibility to UV-induced degradation. Conduct accelerated aging studies using a solar simulator and monitor via HPLC .

- Hydrolytic Stability: Evaluate ester hydrolysis rates in buffered solutions (pH 4–10) at 25–60°C. LC-MS can identify breakdown products (e.g., free 2-fluorobenzoic acid) .

- Surface Interactions: Use microspectroscopic imaging (AFM-IR) to study adsorption on indoor surfaces (e.g., glass, polymers), which impacts environmental persistence .

Basic: What analytical techniques are essential for purity assessment?

Answer:

- HPLC-PDA/MS: Quantify impurities >0.1% using reverse-phase C18 columns and gradient elution (acetonitrile/water).

- Elemental Analysis: Confirm Br/F content matches theoretical values (deviation <0.3%).

- Thermogravimetry (TGA): Assess thermal decomposition profiles to detect solvates or hydrates .

Advanced: How can researchers leverage structure-activity relationships (SAR) for derivative design?

Answer:

- Substituent Effects: Replace the isopropyl group with bulkier tert-butyl or electron-withdrawing groups (e.g., CF₃) to modulate steric/electronic properties .

- Bioisosteric Replacement: Substitute the bromine atom with iodine or chlorine to explore halogen bonding interactions in target binding .

- Ester Hydrolysis Prodrugs: Synthesize carboxylate salts (e.g., sodium or lysine derivatives) to enhance aqueous solubility for biological assays .

Basic: What safety protocols are critical when handling this compound?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.